molecular formula C21H26ClNO3 B7599656 (4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate

(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate

Cat. No.: B7599656
M. Wt: 375.9 g/mol
InChI Key: MNKVBSOMEIELJM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is a complex organic compound that features a chlorophenyl group, an adamantyl group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate typically involves multiple steps, starting with the preparation of the adamantyl acetylamino intermediate. This intermediate is then reacted with (4-chlorophenyl)methyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological potential.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]propionate
  • **(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]butyrate
  • **(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]valerate

Uniqueness

(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group, in particular, contributes to its high stability and potential for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO3/c22-18-3-1-14(2-4-18)13-26-20(25)12-23-19(24)11-21-8-15-5-16(9-21)7-17(6-15)10-21/h1-4,15-17H,5-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKVBSOMEIELJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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